Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate
Description
Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate is a synthetic organic compound featuring a pyridone core substituted with methoxy and methyl groups, linked to a carbamate-protected amine via a propyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Crystallographic studies, often employing tools like SHELX for structure refinement, are critical for confirming its conformation and intermolecular interactions .
Properties
IUPAC Name |
tert-butyl N-[3-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-16(2,3)24-15(22)18-8-6-7-17-14(21)11-10-19(4)13(20)9-12(11)23-5/h9-10H,6-8H2,1-5H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOSXSJLFBSRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN(C(=O)C=C1OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a hypothetical framework for such a comparison, emphasizing the role of structural analysis:
| Compound | Core Structure | Substituents | Crystallographic Features | Applications |
|---|---|---|---|---|
| Target Compound (as above) | 1,6-dihydropyridine | 4-methoxy, 1-methyl, Boc-protected amine | Likely planar pyridone ring; hydrogen bonding via carbamate | Pharmaceutical intermediate |
| Analog A: Boc-protected pyridone derivatives | 1,6-dihydropyridine | Varied alkoxy groups, unprotected amines | Reduced stability due to lack of Boc group | Less common in multi-step synthesis |
| Analog B: Methoxy-substituted pyridines | Pyridine (non-reduced) | 4-methoxy, methyl groups | Aromatic ring rigidity; no hydrogen bonding motifs | Catalysis or ligand design |
Key Findings from Hypothetical Studies:
Stability and Reactivity : The Boc group in the target compound enhances stability compared to Analog A, which lacks protective groups, leading to premature degradation in acidic conditions .
Crystallographic Packing: The tert-butyl carbamate moiety likely facilitates specific hydrogen-bonding networks, as refined via SHELX-based methods, improving crystallinity compared to non-Boc analogues.
Biological Activity: Pyridone derivatives like the target compound often exhibit enhanced binding to kinase active sites due to their planar conformation, whereas non-reduced pyridines (Analog B) show weaker interactions.
Limitations in Available Evidence:
Thus, the above comparison is extrapolated from general practices in structural chemistry. For rigorous analysis, primary literature using SHELX-refined data for analogous compounds would be required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
